molecular formula C19H22BClO3 B8309270 2-(3-benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8309270
M. Wt: 344.6 g/mol
InChI Key: MSSXSDDDTOLIGK-UHFFFAOYSA-N
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Description

2-(3-Benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with benzyloxy and chloro groups. The molecular formula of this compound is C17H20BClO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-benzyloxy-4-chlorophenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyloxy-4-chlorophenylboronic acid
  • 3-Benzyloxy-4-chlorotoluene
  • 4-(Benzyloxy)-3-chlorophenylboronic acid

Uniqueness

2-(3-Benzyloxy-4-chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its dioxaborolane ring, which imparts unique reactivity and stability compared to other similar compounds. This structural feature enhances its utility in various chemical reactions and applications .

Properties

Molecular Formula

C19H22BClO3

Molecular Weight

344.6 g/mol

IUPAC Name

2-(4-chloro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-10-11-16(21)17(12-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3

InChI Key

MSSXSDDDTOLIGK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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